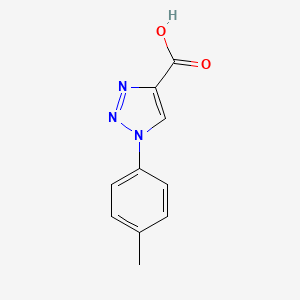

1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a carboxylic acid group at position 4 and a 4-methylphenyl substituent at position 1 of the triazole ring. This scaffold is synthetically versatile, enabling derivatization for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-catalyzed reactions of aryl azides with β-ketoesters . Derivatives of this compound, such as carboxamides, are synthesized via activation of the carboxylic acid group with reagents like thionyl chloride, followed by coupling with amines . Key spectral data include IR absorption bands for C=O (1685–1700 cm⁻¹) and NH/OH groups (3100–3400 cm⁻¹), corroborating structural assignments .

Properties

IUPAC Name |

1-(4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-2-4-8(5-3-7)13-6-9(10(14)15)11-12-13/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYIBBOHIXNWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113934-31-9 | |

| Record name | 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:

- Preparation of the azide precursor from 4-methylphenylamine.

- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of the carboxylic acid group through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl and carboxylic acid groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Impact :

- Electron-donating groups (e.g., methyl, ethoxy) enhance solubility and modulate tautomerism .

- Electron-withdrawing groups (e.g., fluoro, formyl) increase acidity and influence biological activity .

- Aromatic amines (e.g., 2-aminophenyl) introduce hydrogen-bonding capabilities, critical for antibacterial activity .

Antimicrobial Activity

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Vibrio cholerae) pathogens, attributed to its ability to disrupt membrane integrity .

- 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid : Integrated into peptide WR-286, showing synergistic effects with vancomycin against methicillin-resistant S. aureus (MRSA) .

Antiviral Activity

- 1-(4,5-Dihydroxy-3-hydroxymethylcyclopenten-2-enyl)-1H-1,2,3-triazole-4-carboxylic acid amide : Inhibits SARS-CoV with an EC₅₀ of 47 µM, highlighting the role of hydroxyl groups in viral protease binding .

Physicochemical and Spectral Comparisons

| Property | 1-(4-Methylphenyl)-... | 1-(2-Aminophenyl)-... | 1-(4-Ethoxyphenyl)-5-formyl-... |

|---|---|---|---|

| IR (C=O stretch) | 1685 cm⁻¹ | 1680 cm⁻¹ | 1695 cm⁻¹ |

| ¹H NMR (δ, ppm) | 2.35 (s, CH₃) | 6.8–7.5 (aromatic NH₂) | 1.35 (t, OCH₂CH₃) |

| Solubility | Moderate in DMSO | High in polar solvents | Low due to tautomerism |

| Tautomerism | None | None | 20% cyclic hemiacetal |

Biological Activity

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in treating venomous bites.

- Molecular Formula : C₁₃H₁₃N₃O₂

- Molecular Weight : 243.26 g/mol

- CAS Number : 1017399-13-1

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, derivatives of 1H-1,2,3-triazole-4-carboxylic acids have shown promising results in inhibiting cancer cell growth.

Case Study: N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides

A study evaluated several derivatives against leukemia and solid tumor cell lines. The compound exhibited remarkable cytotoxicity with a GI50 value of 0.15 μM against LOX IMVI melanoma cells. Additionally, it induced apoptotic changes in Jurkat T-cells, such as chromatin condensation and DNA fragmentation, indicating a potential mechanism for its anticancer activity .

| Cell Line | GI50 (μM) |

|---|---|

| Jurkat | 0.63 - 0.69 |

| CAKI-1 (Kidney) | 0.15 |

| LOX IMVI (Melanoma) | 0.15 |

| K-562 (Leukemia) | Not specified |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . A study assessed several triazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Inhibition of COX Enzymes

The inhibitory potential against COX enzymes was evaluated using a COX inhibitor screening assay. The results indicated that certain derivatives suppressed COX-2 activity with IC50 values ranging from 19.45 μM to 42.1 μM , demonstrating their potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 | 42.1 |

| 3b | 26.04 | 31.4 |

| 4b | 28.39 | 34.4 |

Antivenom Potential

Another area of exploration is the use of this compound in neutralizing venom effects from snake bites. Research indicated that derivatives of triazole compounds could potentially neutralize activities caused by Bothrops jararaca and Lachesis muta venoms, suggesting a novel application in toxicology .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates, followed by hydrolysis to yield the carboxylic acid derivative .

- Click Chemistry : Phenylacetylene derivatives react with sodium azide and methyl iodide in the presence of Cu(I) catalysts to generate triazole intermediates, which are oxidized to the carboxylic acid .

Key factors : Catalyst loading (e.g., CuI), solvent polarity (e.g., DMF vs. aqueous systems), and temperature (60–100°C) significantly impact yield (60–85%) and purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. What analytical techniques are recommended for confirming the structural integrity of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the triazole ring geometry and substituent positions .

- Spectroscopy :

- NMR : H NMR (δ 8.1–8.3 ppm for triazole protons; δ 2.3 ppm for methyl groups) and C NMR (δ 165–170 ppm for carboxylic acid) .

- FTIR : Peaks at 1700–1720 cm (C=O stretch) and 3100–3500 cm (O-H stretch) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 244.08) .

Q. What safety considerations are critical when handling 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from azide intermediates or volatile solvents.

- Spill management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., carboxylic acid group as a hydrogen-bond donor) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions in biological systems .

- Reactivity : Simulated Fukui indices identify susceptible sites for electrophilic substitution (e.g., triazole C-5 position) .

Q. What strategies resolve contradictions in reported biological activities of triazole derivatives, such as 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methylphenyl with fluorophenyl) to isolate activity contributors.

- Dose-response assays : Use standardized cell lines (e.g., HeLa or MCF-7) and controls to minimize variability in IC values .

- Meta-analysis : Cross-reference data from multiple studies to identify trends (e.g., enhanced antimicrobial activity with electron-withdrawing groups) .

Q. How can the compound be functionalized for applications in metal-organic frameworks (MOFs) or polymer composites?

- MOF synthesis : The carboxylic acid group coordinates with metal nodes (e.g., Zn, Cu) to form 2D/3D frameworks. Adjust pH (5–7) to optimize ligand deprotonation .

- Polymer modification : Graft onto polyvinyl alcohol (PVA) via esterification (DCC/DMAP catalysis) to enhance thermal stability (>200°C) .

Q. What challenges exist in optimizing HPLC or LC-MS methods for quantifying 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid in complex matrices?

- Column selection : Use C18 columns (3.5 µm particle size) for optimal retention (k' = 2.5–3.5).

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v) improves peak symmetry and reduces tailing.

- Detection : ESI-MS in negative ion mode ([M-H] at m/z 243.07) enhances sensitivity in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.